

Unveiling the Crystal Structure of Ytterbium(III) Iodate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Ytterbium triiodate

Cat. No.: B576634

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This technical guide provides an in-depth analysis of the crystallographic structure of Ytterbium(III) iodate dihydrate ($\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$), a compound of interest in materials science and potentially in the development of novel therapeutic agents. This document outlines the precise spatial arrangement of atoms within the crystal lattice, summarizes key quantitative crystallographic data, and details the experimental methodologies employed for its characterization.

Core Crystallographic Data

The crystal structure of $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$ has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its structure is defined by the space group $\text{P}2_1/c$.^[1] This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane. A comprehensive summary of the crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	$\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$
Crystal System	Monoclinic
Space Group	$\text{P}2_1/c$
Unit Cell Dimensions	$a = 8.685 \text{ \AA}$
	$b = 6.066 \text{ \AA}$
	$c = 16.687 \text{ \AA}$
	$\alpha = 90^\circ$
	$\beta = 115.01^\circ$
	$\gamma = 90^\circ$

Experimental Protocols

The determination of the crystal structure of $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$ involves two primary experimental stages: synthesis of the single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$ Single Crystals

Single crystals of Ytterbium(III) iodate dihydrate are typically synthesized using a hydrothermal method. This technique allows for the crystallization of sparingly soluble materials under controlled temperature and pressure.

- **Reactant Preparation:** Equimolar amounts of ytterbium sulfate ($\text{Yb}_2(\text{SO}_4)_3$) and iodic acid (HIO_3) are prepared.
- **Reaction Mixture:** The reactants are dissolved in deionized water in a Teflon-lined stainless steel autoclave.
- **Hydrothermal Reaction:** The sealed autoclave is placed in an oven and heated to 200 °C.^[1] The reaction is maintained at this temperature for a specified period to allow for the slow formation of single crystals.

- **Crystal Recovery:** After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystals of $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$ are then isolated, washed with deionized water, and dried.

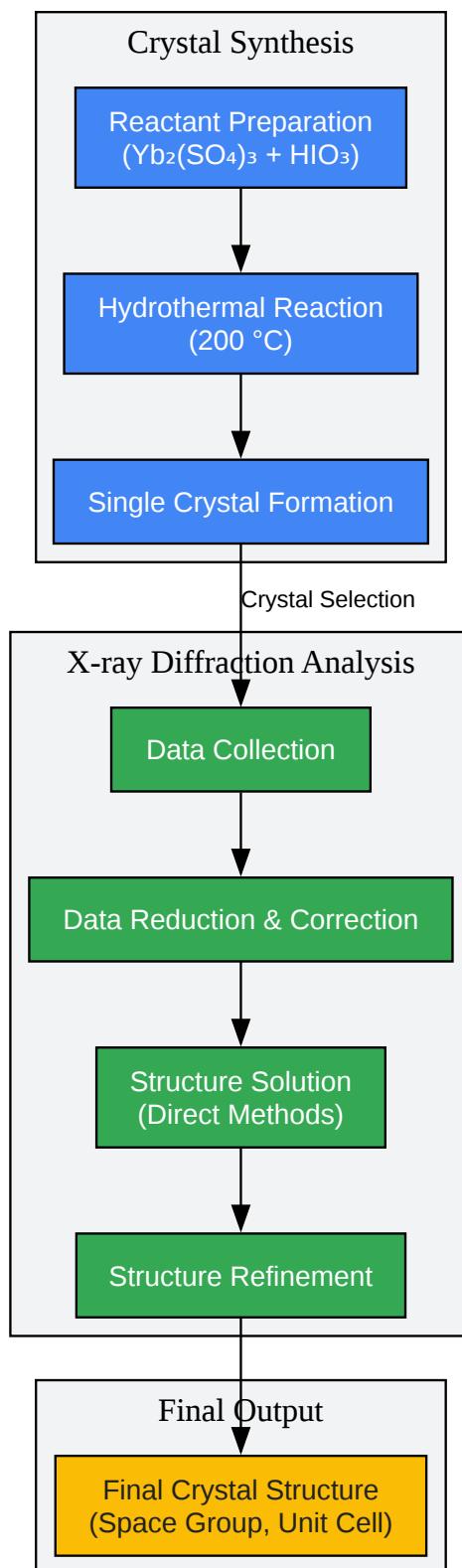
Single-Crystal X-ray Diffraction Analysis

The crystallographic data for $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$ are obtained through the analysis of a suitable single crystal using an X-ray diffractometer.

- **Crystal Mounting:** A well-formed single crystal of appropriate dimensions is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.
- **Data Reduction:** The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the diffraction spots.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns. This refinement process yields the final, high-precision crystal structure.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

[Click to download full resolution via product page](#)Workflow for the crystallographic analysis of $\text{Yb}(\text{IO}_3)_3 \cdot 2\text{H}_2\text{O}$.

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References

- 1. rsc.org [rsc.org]
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